Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate

Organic synthesis Chloroacetylation Reaction yield

Researchers optimizing heterocyclic scaffolds often encounter batch-to-batch variability that undermines SAR reproducibility. This 4,5-dimethoxy-substituted chloroacetyl benzoate eliminates that uncertainty with defined purity and storage specifications. • AChE IC50 of 142 nM - 3.5× more potent than galanthamine (500 nM) for insecticide lead discovery • 98% purity grade supports reproducible nucleophilic displacement and heterocycle formation • Sealed dry storage at 2-8°C ensures long-term stability during multi-step campaigns

Molecular Formula C12H14ClNO5
Molecular Weight 287.69 g/mol
CAS No. 285138-76-3
Cat. No. B1361811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate
CAS285138-76-3
Molecular FormulaC12H14ClNO5
Molecular Weight287.69 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCl)OC
InChIInChI=1S/C12H14ClNO5/c1-17-9-4-7(12(16)19-3)8(5-10(9)18-2)14-11(15)6-13/h4-5H,6H2,1-3H3,(H,14,15)
InChIKeySRNHCPUGVKCQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate Sourcing & Specs


Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate (CAS 285138-76-3) is a functionalized benzoate derivative with molecular formula C12H14ClNO5 and molecular weight 287.70 g/mol . The compound features a chloroacetyl amino substituent at the 2-position and methoxy groups at the 4- and 5-positions of the aromatic ring, endowing it with a reactive electrophilic handle for nucleophilic substitution and heterocycle formation [1]. This compound is commercially available in solid form with purity specifications ranging from 95% to 98% . It is supplied primarily as a research chemical and synthetic intermediate for pharmaceutical and agrochemical development .

1

Synthetic intermediate with chloroacetyl electrophilic handle for heterocycle construction

2

Dual purity grades available (95%–98%) enable cost-optimized procurement for screening vs process chemistry

3

Reported insect AChE inhibition profile supports malaria vector control screening studies

Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate Substitution Risks


Chloroacetyl amino benzoate derivatives exhibit widely divergent reactivity profiles and biological target engagement depending on the precise substitution pattern on the aromatic ring . The 4,5-dimethoxy substitution on the benzene ring of this compound contributes to its hydrophobic character and influences both solubility and binding interactions, whereas analogs with different methoxy positioning or alternative substituents may display substantially altered physicochemical properties and biological activities . Furthermore, the chloroacetyl group provides a versatile electrophilic site for nucleophilic displacement, but the electronic environment imparted by the 4,5-dimethoxy substitution modulates this reactivity—meaning that even closely related chloroacetyl amino benzoates cannot be assumed to perform equivalently in downstream synthetic transformations or biological assays [1].

Substitution pattern drives reactivity

The 4,5-dimethoxy arrangement modulates chloroacetyl electrophilicity; analogs with different methoxy positions may exhibit shifted nucleophilic displacement kinetics and heterocycle formation outcomes.

Physicochemical profile not transferable

LogP, pKa, and solubility are sensitive to the methoxy substitution pattern. Simpler chloroacetyl amino benzoates lack the moderate lipophilicity (predicted LogP ~1.74) that facilitates organic-phase workup.

Biological target engagement may differ

Insect AChE inhibition data (142 nM IC50 for the 4,5-dimethoxy compound) are specific to this substitution pattern; ring modifications can alter enzyme binding and assay response context.

Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate Differentiation Evidence


Chloroacetylation Yield Comparison

Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate can be synthesized from methyl 2-amino-4,5-dimethoxybenzoate and chloroacetyl chloride in acetone with potassium carbonate as base, achieving an isolated yield of 98.7% . This yield exceeds the typical 60–85% range reported for analogous chloroacetylation reactions on substituted anilines in comparable solvent systems . The high yield is attributed to the favorable electronic contribution of the 4,5-dimethoxy substitution pattern, which enhances nucleophilicity at the 2-amino position while minimizing competing side reactions.

Chloroacetylation Yield
Class-level inference
98.7% isolated yield
Reported yield exceeds typical 60–85% range for analogous chloroacetylations
Attributed to 4,5-dimethoxy electronic contribution; class-level baseline, data to verify
Organic synthesis Chloroacetylation Reaction yield

AChE Inhibition Potency

In an Ellman assay measuring inhibition of recombinant Anopheles gambiae wild-type acetylcholinesterase (AChE) after 10 minutes of incubation, Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate exhibited an IC50 of 142 nM [1]. For reference, the well-characterized AChE inhibitor galanthamine shows an IC50 of 500 nM against AChE under comparable assay conditions [2]. The compound's IC50 shifted to 285 nM when incubation was extended to 60 minutes, suggesting time-dependent binding kinetics that may influence experimental design [1].

AChE Inhibition
Cross-study comparable
IC50 142 nM (10 min) vs galanthamine 500 nM
Supports insect AChE inhibition screening context; time-dependent shift to 285 nM at 60 min
Recombinant An. gambiae AChE Ellman assay; comparator data from separate study
Acetylcholinesterase inhibition Malaria vector control Enzyme assay

Commercial Purity Grades Comparison

Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate is commercially available in two distinct purity grades: 95% minimum purity from AKSci (Cat. 4344CD) and 98% purity from Leyan (Cat. 1398806) and Chemscene (Cat. CS-0328136) . The 98% grade is accompanied by sealed dry storage at 2–8°C specifications, indicating higher analytical characterization and stability requirements . Price differentials are notable: the AldrichCPR catalog lists the compound at $259.00 per gram, though this product is sold 'as-is' without analytical data [1].

Purity Grades
Head-to-head
95% (AKSci) and 98% (Leyan, Chemscene) options
Grade selection based on downstream sensitivity; 98% grade requires sealed dry storage at 2–8°C
Specification review; 98% suppliers provide higher analytical characterization
Chemical procurement Purity specification Supplier comparison

Predicted Physicochemical Properties

Predicted physicochemical parameters for Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate include a pKa of 11.23 ± 0.70, density of 1.308 ± 0.06 g/cm³, and boiling point of 473.1 ± 45.0°C . The calculated LogP of 1.74 indicates moderate lipophilicity, which is higher than that of simpler chloroacetyl amino benzoates lacking the 4,5-dimethoxy substitution (estimated LogP range: 0.5–1.2). The elevated pKa suggests that the amide NH remains largely unionized under physiological and most synthetic pH conditions, a property that distinguishes it from analogs with electron-withdrawing substituents that exhibit lower pKa values.

Predicted Physicochemical Profile
Class-level inference
pKa 11.23 ± 0.70 LogP 1.74 Density 1.308 g/cm³ BP 473.1°C
Moderate lipophilicity aids extraction; high pKa keeps amide NH unionized under standard conditions
Computational predictions; experimental confirmation recommended
Physicochemical properties pKa LogP

Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate Applications


Malaria Vector Control: AChE Inhibitor Screening

With a demonstrated IC50 of 142 nM against recombinant Anopheles gambiae wild-type AChE [1], Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate serves as a structurally distinct starting point for developing novel insecticides targeting malaria vectors. Its potency exceeds the reference inhibitor galanthamine (IC50 500 nM) by approximately 3.5-fold [2], positioning it as a candidate scaffold for structure-activity relationship (SAR) studies. The chloroacetyl group offers a reactive handle for further derivatization to optimize potency and selectivity.

Heterocycle Synthesis Intermediate

The chloroacetyl moiety provides an electrophilic site for nucleophilic substitution reactions with amines, thiols, and other nucleophiles, enabling the construction of diverse heterocyclic frameworks including oxazoles, thiazoles, and imidazoles. The 98.7% synthetic yield achievable under optimized chloroacetylation conditions supports cost-effective scale-up for multi-step medicinal chemistry campaigns. The compound's moderate LogP of 1.74 facilitates standard organic workup and purification workflows.

Pharma & Agrochemical Process Development

For process chemistry applications where impurity profiles must be controlled, the 98% purity grade (available from Leyan, Chemscene, and Fluorochem) provides the requisite quality for regulatory and reproducibility standards. The sealed dry storage requirement at 2–8°C indicates a defined stability profile, distinguishing this compound from generic analogs that may lack validated storage specifications. Procurement decisions between 95% and 98% grades should be driven by the sensitivity of downstream transformations to trace impurities.

Physicochemical Benchmarking for Chloroacetyl Amino Benzoates

The well-characterized predicted properties—including pKa 11.23, LogP 1.74, density 1.308 g/cm³, and boiling point 473.1°C —make this compound a useful benchmark for computational and experimental studies comparing substituted chloroacetyl amino benzoates. The 4,5-dimethoxy substitution pattern confers moderate lipophilicity and high pKa, providing a reference point for evaluating how alternative substitution patterns modulate physicochemical behavior .

Application
Selection Property
Validation Focus
Insect AChE inhibitor screening
AChE inhibition assay context
Insect enzyme assay validation; time-dependent kinetics review
Heterocycle synthesis intermediate
Chloroacetyl electrophilic reactivity
Nucleophilic displacement scope; reaction yield reproducibility
Process chemistry impurity control
Purity grade specification
Trace impurity profiling; storage condition compliance
Physicochemical benchmarking
Predicted property profile
Experimental LogP, pKa, and thermal property confirmation

Technical Documentation Hub

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